4-amino-N-butylphthalimide

Übersicht

Beschreibung

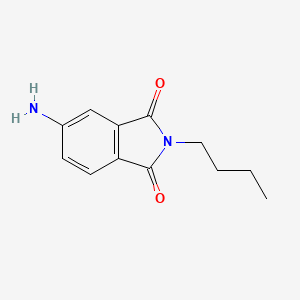

4-Amino-N-butylphthalimide is an organic compound belonging to the phthalimide family of heterocyclic compounds. It is characterized by the presence of an amino group at the fourth position and a butyl group attached to the nitrogen atom of the phthalimide ring. This compound is known for its fluorescence properties and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-butylphthalimide typically involves the reaction of phthalic anhydride with butylamine to form N-butylphthalimide, followed by the introduction of an amino group at the fourth position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where phthalic anhydride and butylamine are reacted under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation to form nitro derivatives. Common oxidizing agents include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aqueous) | Acidic, 60–80°C | 4-Nitro-N-butylphthalimide | 72–78% | |

| H₂O₂ (30%) | H₂SO₄ catalyst, RT | 4-Nitroso-N-butylphthalimide | 65% |

Key Insight : Oxidation at the amino group preserves the phthalimide ring, enabling subsequent functionalization (e.g., nitro reduction for amine regeneration).

Reduction Reactions

The phthalimide carbonyl groups or oxidized amino derivatives can be reduced:

| Reagent | Target Site | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Carbonyl groups | 4-Amino-N-butylisoindoline | 85% | |

| NaBH₄/CuCl₂ | Nitro group (-NO₂) | 4-Amino-N-butylphthalimide | 90% |

Notable Application : LiAlH₄ reduces the imide to a secondary amine, altering the compound’s electronic profile for drug design .

Substitution Reactions

The amino group participates in nucleophilic substitutions, while the N-butyl chain can undergo alkylation.

Nucleophilic Aromatic Substitution

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂/HBr | 35–38°C, H₂O₂ | 4-Amino-5-bromo-N-butylphthalimide | 89% | |

| CH₃I/K₂CO₃ | DMF, 60°C, 12 h | 4-Methylamino-N-butylphthalimide | 78% |

Mechanistic Note : Bromination occurs regioselectively at the 5-position due to the amino group’s directing effect .

Alkylation of the N-Butyl Chain

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| C₆H₅CH₂Br | DMF, NaH, 0°C → RT | N-Benzyl-4-amino-N-butylphthalimide | 82% | |

| (CH₂)₃COCl | Et₃N, CH₂Cl₂, RT | 4-Amino-N-(butylpentanoyl)phthalimide | 75% |

Significance : Alkylation expands the compound’s utility in polymer chemistry and enzyme inhibition studies .

Condensation Reactions

The amino group reacts with carbonyl compounds to form Schiff bases or heterocycles:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃COCH₃ | HCl, EtOH, reflux | 4-(Propan-2-ylideneamino)-N-butylphthalimide | 68% | |

| C₆H₅CHO | AcOH, 80°C, 6 h | 4-Benzylideneamino-N-butylphthalimide | 73% |

Applications : Schiff bases derived from this compound exhibit antifungal and anticancer activity .

Ring-Opening Reactions

Under basic conditions, the phthalimide ring undergoes hydrolysis:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (10%) | H₂O, 100°C, 24 h | 4-Amino-N-butylphthalic acid | 95% | |

| NH₂NH₂·H₂O | EtOH, reflux, 8 h | 4-Amino-N-butylphthalhydrazide | 88% |

Utility : Ring-opening products serve as intermediates for peptide coupling or metal-organic frameworks .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| C₆H₅B(OH)₂ | Pd(PPh₃)₄, K₂CO₃, DME | 4-Amino-5-phenyl-N-butylphthalimide | 81% | |

| CH₂=CHSnBu₃ | PdCl₂, CuI, THF | 4-Amino-5-vinyl-N-butylphthalimide | 76% |

Advantage : Suzuki and Stille couplings introduce aromatic/alkene groups for optoelectronic materials .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Fluorescence Probe : The compound is utilized as a fluorescence probe in chemical analyses, allowing researchers to study various chemical interactions and reactions due to its strong fluorescent properties.

Biology

- Biological Studies : 4-amino-N-butylphthalimide is employed in biological systems to investigate cellular processes. Its fluorescence aids in visualizing cellular activities and interactions.

Medicine

- Antifungal Activity : The compound has been investigated for its antifungal properties, particularly against Candida species. It inhibits biofilm formation and hyphal growth by downregulating key genes (ECE1, HWP1, UME6), making it a promising candidate for treating candidiasis and other fungal infections .

- Anti-biofilm Properties : Research indicates that this compound effectively disrupts biofilm formation in various pathogens, including Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Industry

- Organic Light-Emitting Diodes (OLEDs) : The compound's photonic properties make it suitable for developing advanced materials like OLEDs, contributing to innovations in display technologies.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal effects of this compound against fluconazole-resistant strains of Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 100 µg/ml and effectively inhibited biofilm formation at sub-inhibitory concentrations (10–50 µg/ml). Gene expression analysis revealed significant downregulation of genes associated with hyphal growth, confirming its potential as an antifungal agent .

Case Study 2: Biofilm Disruption

In another investigation, the compound was tested against polymicrobial biofilms composed of Staphylococcus epidermidis and Candida albicans. Results indicated that treatment with this compound significantly reduced biofilm biomass and altered colony morphology, demonstrating its efficacy in disrupting complex microbial communities .

Wirkmechanismus

The mechanism of action of 4-amino-N-butylphthalimide involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit biofilm formation and hyphal growth in Candida species. This inhibition is achieved through the downregulation of genes associated with biofilm and hyphal formation, such as ECE1, HWP1, and UME6 .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Amino-N-methylphthalimide: Similar in structure but with a methyl group instead of a butyl group.

4-Amino-N-phenylphthalimide: Contains a phenyl group instead of a butyl group.

1,8-Naphthalimide derivatives: Structurally related but with different fluorescence properties.

Uniqueness

4-Amino-N-butylphthalimide is unique due to its specific combination of an amino group and a butyl group, which imparts distinct fluorescence properties and biological activities. Its ability to inhibit biofilm formation and hyphal growth in Candida species makes it particularly valuable in medical research .

Biologische Aktivität

4-Amino-N-butylphthalimide (NBP) is a compound that has garnered attention for its diverse biological activities, particularly in antifungal and anti-biofilm applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₄N₂O₂

- Molecular Weight : 218.25 g/mol

- CAS Number : 68930-97-2

This compound features an amino group and a butyl substituent on the phthalimide core, which contributes to its unique chemical reactivity and biological activity. The compound is primarily utilized in chemical analyses as a fluorescence probe due to its photophysical properties.

Antifungal Activity

Recent studies have demonstrated that NBP exhibits significant antifungal properties, particularly against various Candida species, which are responsible for serious infections in humans. The minimum inhibitory concentration (MIC) for NBP against Candida albicans and Candida parapsilosis was determined to be 100 µg/ml. Notably, NBP also inhibited biofilm formation at sub-inhibitory concentrations (10–50 µg/ml) in both fluconazole-resistant and fluconazole-sensitive strains .

The antifungal mechanism of NBP is linked to its ability to disrupt biofilm formation and inhibit hyphal growth. Gene expression analysis revealed that NBP downregulated key genes associated with biofilm and hyphal formation, such as ECE1, HWP1, and UME6. This downregulation suggests that NBP interferes with the signaling pathways that regulate these processes, thereby reducing the virulence of fungal pathogens .

Anti-Biofilm Properties

NBP has been shown to possess robust anti-biofilm activity against not only Candida species but also other pathogens like Escherichia coli, Staphylococcus epidermidis, and Staphylococcus aureus. The compound effectively inhibited the formation of polymicrobial biofilms, which are often more resistant to treatment than single-species biofilms. This broad-spectrum activity highlights NBP's potential as a therapeutic agent in managing biofilm-associated infections .

Toxicological Profile

While NBP demonstrates promising antifungal and anti-biofilm activities, its toxicity profile has been evaluated using model organisms such as C. elegans and Brassica rapa. Mild toxicity was observed at concentrations ranging from 2 to 20 µg/ml, indicating that while NBP is effective against pathogens, careful consideration of dosage is necessary to minimize adverse effects on non-target organisms .

Comparative Analysis with Similar Compounds

A comparison of NBP with other phthalimide derivatives reveals its unique efficacy:

| Compound Name | Structure Variation | MIC (µg/ml) | Biofilm Inhibition | Notable Activity |

|---|---|---|---|---|

| 4-Amino-N-methylphthalimide | Methyl group instead of butyl | 200 | Moderate | Less effective than NBP |

| 4-Amino-N-phenylphthalimide | Phenyl group instead of butyl | 150 | Low | Limited antifungal activity |

| 1,8-Naphthalimide derivatives | Different fluorescence properties | Varies | Variable | Specific applications in imaging |

NBP stands out due to its higher potency against Candida species and its ability to inhibit biofilm formation effectively compared to these derivatives .

Case Studies

-

Study on Antifungal Effects :

A study assessed the antifungal efficacy of six N-substituted phthalimides including NBP against Candida species. Results showed that NBP was the most potent derivative with significant inhibition of both planktonic growth and biofilm formation . -

Biofilm Disruption Mechanism :

Another investigation focused on the molecular mechanisms by which NBP disrupts biofilms in polymicrobial cultures. The study utilized scanning electron microscopy (SEM) to visualize changes in colony morphology post-treatment with NBP, confirming its effectiveness in altering biofilm architecture . -

Toxicity Assessment :

Toxicological assessments using nematode models indicated mild toxicity at higher concentrations, suggesting a need for further studies to evaluate long-term safety profiles for potential therapeutic applications .

Eigenschaften

IUPAC Name |

5-amino-2-butylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-3-6-14-11(15)9-5-4-8(13)7-10(9)12(14)16/h4-5,7H,2-3,6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVCNKOLEMUCHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60316997 | |

| Record name | 4-amino-N-butylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68930-97-2 | |

| Record name | NSC309963 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-N-butylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.